molecular formula C18H28N2O5 B2644733 (3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate CAS No. 1421453-27-1

(3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

Cat. No.: B2644733
CAS No.: 1421453-27-1
M. Wt: 352.431
InChI Key: MXKRSLHNSWRFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a morpholine ring, a phenyl group with methyl substitutions, and a formate ester, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate typically involves multiple steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with formaldehyde and a secondary amine, such as N-methyl-2-hydroxyethylamine, under acidic conditions to form the intermediate morpholine derivative.

    Aldehyde Addition: The intermediate is then reacted with 3,5-dimethylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding alcohol.

    Esterification: The final step involves the esterification of the alcohol with formic acid or a formate ester under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound might be investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and the formate ester could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylphenyl)morpholine: Lacks the hydroxyl and formate groups, making it less versatile in chemical reactions.

    (3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)amino)methyl)morpholino)methanone: Similar but without the methyl group on the amine, potentially altering its biological activity.

Uniqueness

(3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.

This compound’s versatility and potential for modification make it a valuable subject for further research and development in various scientific and industrial domains.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.CH2O2/c1-13-8-14(2)10-15(9-13)17(21)19-5-7-22-12-16(19)11-18(3)4-6-20;2-1-3/h8-10,16,20H,4-7,11-12H2,1-3H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKRSLHNSWRFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCOCC2CN(C)CCO)C.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.